molecular formula C8H5NO2 B095037 1-Ethynyl-2-nitrobenzene CAS No. 16433-96-8

1-Ethynyl-2-nitrobenzene

Cat. No. B095037
CAS RN: 16433-96-8
M. Wt: 147.13 g/mol
InChI Key: FWAGYANFBMIHFQ-UHFFFAOYSA-N
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Description

1-Ethynyl-2-nitrobenzene is a chemical compound with the linear formula HC≡CC6H4NO2 . It has a molecular weight of 147.13 .


Molecular Structure Analysis

The single crystal X-ray structures of 2-nitrophenylacetylene, 1, and 4,5-dimethyl-2-nitrophenylacetylene, 2, are presented. In both structures, the nitro moiety is essentially coplanar with the benzene ring and interacts with the proximal alkyne which is slightly distorted .

Scientific Research Applications

Chemical Synthesis

1-Ethynyl-2-nitrobenzene is often used in chemical synthesis . Its unique structure allows it to participate in various reactions, contributing to the synthesis of complex molecules.

Investigation of Alkyne-Nitro Hydrogen Bonding

The compound has been used in research to investigate the C–H···O alkyne-nitro hydrogen bonding . This research can provide valuable insights into the nature of chemical bonding and molecular structure.

Study of Intramolecular Interactions

1-Ethynyl-2-nitrobenzene has been used to study strong nitro-alkyne intramolecular O···C interactions . Understanding these interactions can help in the design of new molecules with desired properties.

Research on Reactivity of Alkynes

The compound has been used to study the reactivity of alkynes, particularly in the presence of a proximal nitro moiety . This research can contribute to the development of new synthetic methods.

Solvent in Electromembrane Extractions (EMEs)

1-Ethynyl-2-nitrobenzene may be used as a solvent to compose the supported liquid membrane (SLM) for use in electromembrane extractions (EMEs) . EMEs are a type of sample preparation technique used in analytical chemistry.

properties

IUPAC Name

1-ethynyl-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2/c1-2-7-5-3-4-6-8(7)9(10)11/h1,3-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWAGYANFBMIHFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363458
Record name 1-Ethynyl-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethynyl-2-nitrobenzene

CAS RN

16433-96-8
Record name 1-Ethynyl-2-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16433-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethynyl-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Nitrophenylacetylene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What unique structural features were observed in the crystal structures of 1-Ethynyl-2-nitrobenzene derivatives with varying alkoxy chain lengths?

A: Research revealed a fascinating diversity in the crystal structures of 1-Ethynyl-2-nitrobenzene derivatives with different alkoxy chain lengths []. For instance, the dipropoxy derivative displayed planar hexamers formed by bifurcated alkoxy sp-C-H...O,O' interactions []. In contrast, the dipentoxy derivative formed ribbons alternately connected by self-complementary sp-C-H...O2N and sp2-C-H...O2N interactions []. This highlights the subtle interplay between intermolecular hydrogen bonding and alkyl chain length in influencing the crystal packing of these compounds.

Q2: Can 1-Ethynyl-2-nitrobenzene derivatives be used to synthesize other valuable compounds?

A: Yes, 1-Ethynyl-2-nitrobenzene derivatives serve as valuable precursors in organic synthesis []. For example, they can undergo a one-pot hydration and reduction reaction to yield 2′-aminoacetophenones []. This transformation highlights the synthetic utility of 1-Ethynyl-2-nitrobenzenes in accessing important structural motifs found in various biologically active molecules.

Q3: Does the presence of the ethynyl group in 1-Ethynyl-2-nitrobenzene influence its reactivity?

A: The ethynyl group in 1-Ethynyl-2-nitrobenzene plays a crucial role in its reactivity, particularly in hydration reactions []. Studies show that the presence of the ethynyl group, along with the nitro group, enhances the rate of hydration compared to similar compounds lacking these functionalities []. This difference in reactivity is attributed to the unique electronic properties and potential for hydrogen bonding interactions conferred by the ethynyl and nitro groups.

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